双(三甲基甲硅烷基)L-谷氨酸

描述

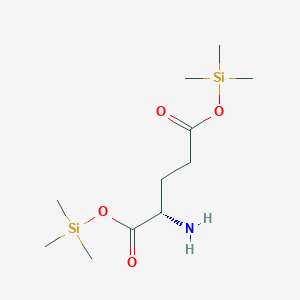

“Bis(trimethylsilyl) L-glutamate” is a derivative of L-glutamic acid. It has the molecular formula C14H33NO4Si3 .

Synthesis Analysis

The synthesis of “Bis(trimethylsilyl) L-glutamate” involves the use of trimethylsilyl chloride with ammonia . In metabolomic profiling of human plasma, it has been used as a derivatizing agent in combination with several extraction solvents .Molecular Structure Analysis

The molecular structure of “Bis(trimethylsilyl) L-glutamate” is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

“Bis(trimethylsilyl) L-glutamate” is used in the derivatization of metabolites for their identification in human plasma using gas chromatography–mass spectrometry (GC–MS) . It has also been used in the derivatization of amino acids for GC–MS-based untargeted metabolomic analysis of rat urine .科学研究应用

合成和衍生物形成

双(三甲基甲硅烷基)L-谷氨酸和相关化合物,如双(三甲基甲硅烷基)乙酰胺,常用于合成各种氨基酸和其他有机化合物的衍生物。例如,用双(三甲基甲硅烷基)酰胺锂处理 N-对硝基苯甲酰 L-或 D-谷氨酸二酯会形成螯合的 γ-烯醇酸盐,该酸盐与烷基卤化物反应生成高度非对映选择性的 4-烷基化谷氨酸衍生物 (Gu & Hesson, 1995)。类似地,双(三甲基甲硅烷基)乙酰胺用于气液色谱法中脂解产物的硅烷化,它允许将含有样品和硅烷化剂的吡啶溶液直接注入色谱柱,简化了分析过程 (Tallent & Kleiman, 1968)。

溶解度增强和聚合物化学

双(三甲基甲硅烷基)乙酰胺(BSA)已用于聚 L-赖氨酸氢溴酸盐的三甲基甲硅烷化,从而提高了其在非极性有机溶剂中的溶解度。这一改性促进了聚 L-赖氨酸在各种化学过程中的使用,包括形成互穿聚合物网络 (Beauregard, Hu, Grainger, & James, 2001)。

色谱和分析技术

在色谱和分析化学中,双(三甲基甲硅烷基)化合物,包括双(三甲基甲硅烷基)乙酰胺,的使用非常突出。例如,在氰糖苷生物合成中间体的气相色谱分离中,这些中间体的三甲基甲硅烷基衍生物使用双(三甲基甲硅烷基)-三氟乙酰胺制备,为分析这些化合物提供了一种方法 (Møller, 1977)。

生物化学和分子生物学

在生物化学中,双(三甲基甲硅烷基)化合物已在酶和生化途径的研究中得到应用。例如,靶向将谷氨酰胺转化为谷氨酸的谷氨酰胺酶一直是癌症研究的重点。抑制谷氨酰胺酶的化合物,如双-2-[5-(苯乙酰胺基)-1,3,4-噻二唑-2-基]乙基硫化物,因其在癌症治疗中的潜力而受到探索 (Xiang 等,2015)。

聚合物科学

在聚合物科学领域,双(三甲基甲硅烷基)L-谷氨酸衍生物用于合成高分子量聚(L-谷氨酸)嵌段聚合物。这些聚合物在纳米医学中具有药物递送的潜在应用,如涉及此类嵌段聚合物的合成和表征的研究中所证明的 (Baumgartner, Kuai, & Cheng, 2017)。

作用机制

While the specific mechanism of action for “Bis(trimethylsilyl) L-glutamate” is not directly mentioned, it’s worth noting that L-glutamine, which can be converted from glutamic acid, is crucial in nitrogen metabolism and is the principal carrier of nitrogen in the body . Glutamate activates both ionotropic and metabotropic glutamate receptors .

安全和危害

While specific safety data for “Bis(trimethylsilyl) L-glutamate” is not available, similar compounds such as Lithium bis(trimethylsilyl)amide and Potassium bis(trimethylsilyl)amide are classified as hazardous. They are known to cause skin corrosion, serious eye damage, and specific target organ toxicity .

未来方向

“Bis(trimethylsilyl) L-glutamate” and similar compounds continue to play a significant role in the field of medicinal chemistry, particularly in the synthesis of new drugs. For instance, halogen-containing drugs, which often involve the use of such compounds in their synthesis, are regularly reaching the market . The protection of amino acid reactive functionalities is an essential strategy in peptide chemistry, which could suggest future directions for the use of “Bis(trimethylsilyl) L-glutamate” and similar compounds .

属性

IUPAC Name |

bis(trimethylsilyl) (2S)-2-aminopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXSIZUUTRLQLP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554349 | |

| Record name | Bis(trimethylsilyl) L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trimethylsilyl) L-glutamate | |

CAS RN |

5269-43-2 | |

| Record name | Bis(trimethylsilyl) L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)